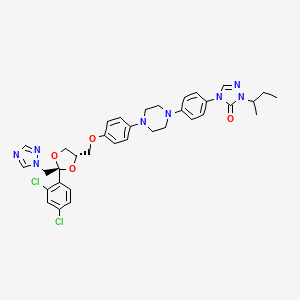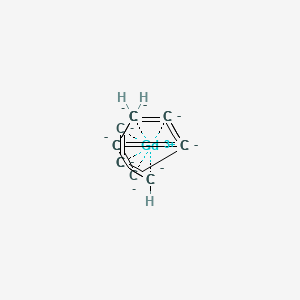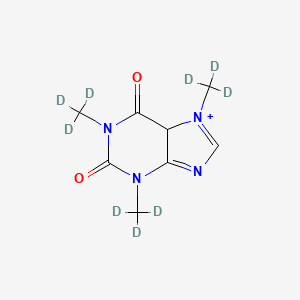
1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a caffeine derivative and a methyl derivative of uric acid. It is used in various scientific research applications due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione involves the incorporation of deuterium atoms into the methyl groups of 1,3,7-Trimethyluric Acid. This can be achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The specific reaction conditions and reagents used in this process are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using specialized equipment and controlled environments to ensure the purity and quality of the final product. The process includes strict process parameter control and quality assurance measures to meet the needs of global customers.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione has several scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Medicine: Used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Employed as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
Wirkmechanismus
The mechanism of action of 1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. As a labeled analogue of 1,3,7-Trimethyluric Acid, it participates in metabolic processes and can be tracked using various analytical techniques. The stable isotope labeling allows researchers to study the compound’s behavior and interactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,7-Trimethyluric Acid: The non-labeled analogue of 1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione.
1,3,7-tris(trideuteriomethyl)-9H-purine-2,6,8-trione: Another similar compound with slight variations in its structure.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies.
Eigenschaften
Molekularformel |
C8H11N4O2+ |
|---|---|
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1/i1D3,2D3,3D3 |
InChI-Schlüssel |
GOJJWZXPKDRTAJ-GQALSZNTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C2=NC=[N+](C2C(=O)N(C1=O)C([2H])([2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



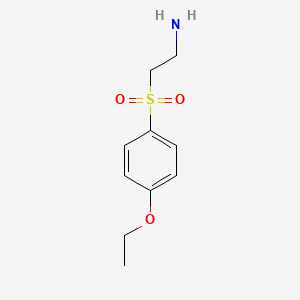
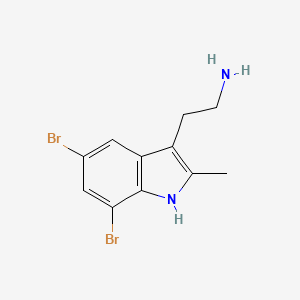
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
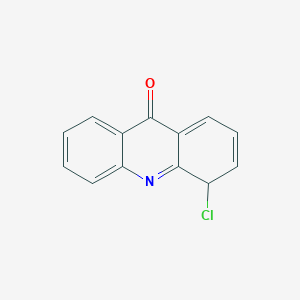
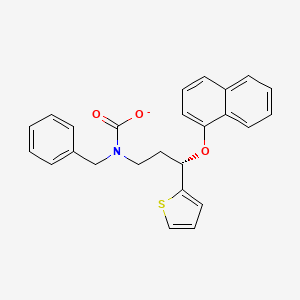
![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)
![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
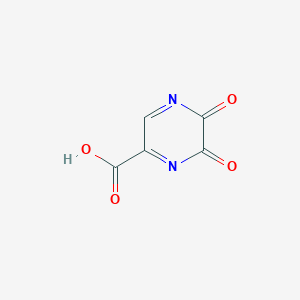
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)

